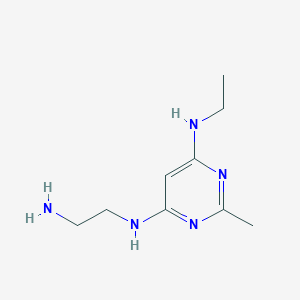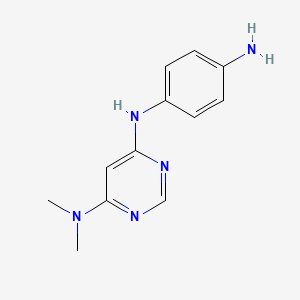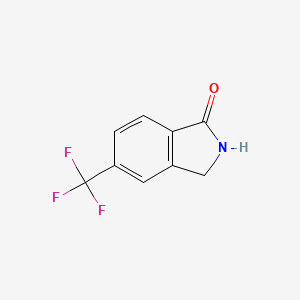
5-(Trifluoromethyl)isoindolin-1-one
Overview
Description
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another approach involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives .Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)isoindolin-1-one is C9H6F3NO . Its average mass is 223.623 Da and its monoisotopic mass is 223.037567 Da .Chemical Reactions Analysis
Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Although many different pathways of synthesis have been described, they do not follow green chemistry principles .Scientific Research Applications
Synthesis of 2-Trifluoromethylindoles
The compound can be used in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . This method is described as efficient, easy-to-handle, cheap, and low-toxic .
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles are also being explored for their potential use in the development of herbicides . The unique chemical structure of these compounds could potentially offer new mechanisms of action against weeds.
Colorants and Dyes
The compound has potential applications in the production of colorants and dyes . The aromatic nature of the isoindoline nucleus could potentially contribute to the color properties of these materials.
Polymer Additives
N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . These compounds could potentially enhance the properties of the polymer, such as its stability, durability, or resistance to environmental factors.
Organic Synthesis
The compound is used in organic synthesis . Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles are being explored for their potential use in photochromic materials . These materials change color in response to light, and the unique properties of these heterocycles could potentially enhance this effect.
In Silico Testing
These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Mechanism of Action
The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .
Safety and Hazards
Future Directions
The isoindolin-1-one core-based analogs were designed to carry two independent features, i.e., interaction with the residues in the selectivity pocket and access inside the alkyl affinity pocket, while bicyclic HBM mimicked the adenine ring of ATP . This suggests potential future directions for the development of new drugs based on the isoindolin-1-one structure .
properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-13-8(7)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSAQINGSZASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoindolin-1-one | |
CAS RN |
1261590-26-4 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



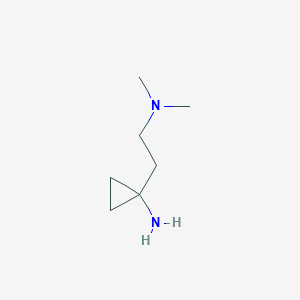
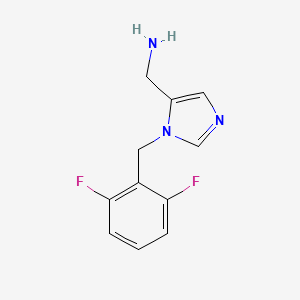
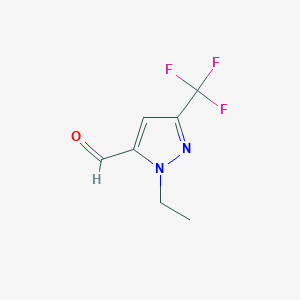

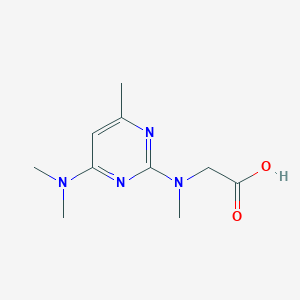
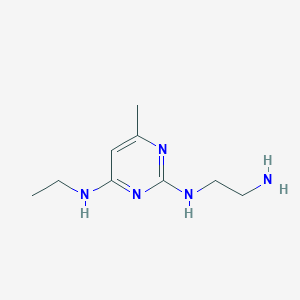
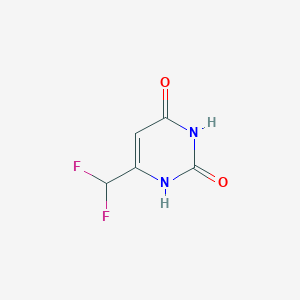

![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
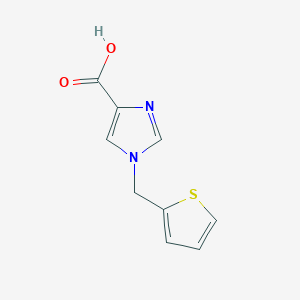
![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)

